4-(2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
Description
This compound is a tetrahydroquinoline derivative featuring a benzenesulfonamide moiety, a 4-chlorophenyl group, and a cyano substituent. Its structural complexity arises from the fused cyclohexene and quinoline rings, with key functional groups positioned at C2 (amino), C3 (cyano), C4 (4-chlorophenyl), and C7 (dimethyl). Structural determination methods, such as X-ray crystallography using SHELX programs, are critical for elucidating its conformation and intermolecular interactions .
Properties
CAS No. |
329738-15-0 |
|---|---|
Molecular Formula |
C24H23ClN4O3S |
Molecular Weight |
483.0 g/mol |
IUPAC Name |
4-[2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H23ClN4O3S/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-26)23(27)29(19)16-7-9-17(10-8-16)33(28,31)32/h3-10,21H,11-12,27H2,1-2H3,(H2,28,31,32) |
InChI Key |
ZBRKFELTANBJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis for Core Structure Formation
The tetrahydroquinoline core is synthesized via the Friedländer reaction, a well-established method for constructing quinoline derivatives. In a solvent-free approach, 4-chlorobenzaldehyde reacts with 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of polyphosphoric acid (PPA) at 90°C for 1 hour . This cyclocondensation yields the intermediate 7,7-dimethyl-5-oxo-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline. The PPA catalyst facilitates dehydration and ring closure, achieving yields exceeding 70% .
Key reaction parameters:
| Parameter | Value |
|---|---|
| Catalyst | PPA |
| Temperature | 90°C |
| Reaction Time | 1 hour |
| Solvent | Solvent-free |
Introduction of the Cyano Group via Knoevenagel Condensation
The cyano group at position 3 is introduced using a Knoevenagel condensation. The quinoline intermediate reacts with malononitrile in ethanol under reflux conditions, catalyzed by piperidine. This step proceeds via nucleophilic attack of the active methylene group on the carbonyl carbon, followed by elimination of water . The reaction requires 6–8 hours, yielding the 3-cyano-substituted derivative.
Mechanistic Insight :
Amination at Position 2 Using Nitro Reduction
The 2-amino group is introduced by nitration followed by reduction. The quinoline intermediate is nitrated using fuming nitric acid in sulfuric acid at 0–5°C, producing the 2-nitro derivative. Subsequent reduction with tin(II) chloride in ethyl acetate/ethanol at reflux converts the nitro group to an amine . This two-step process achieves 80–85% overall yield.
Example Protocol :
-
Nitration :
-
React 7,7-dimethyl-5-oxo-4-(4-chlorophenyl)-3-cyanoquinoline with HNO₃/H₂SO₄ (1:3 v/v) at 5°C for 2 hours.
-
-
Reduction :
-
Add SnCl₂·2H₂O (4 equiv) to the nitro compound in ethyl acetate/ethanol (2:1).
-
Reflux for 4 hours, then neutralize with NH₄OH to pH 9.
-
Sulfonamide Coupling via Nucleophilic Aromatic Substitution
The benzenesulfonamide moiety is introduced at position 1 through nucleophilic substitution. The quinoline intermediate (1-chloro derivative) reacts with benzenesulfonamide in N-methylpyrrolidone (NMP) at 100°C for 12 hours . Potassium carbonate acts as a base to deprotonate the sulfonamide, enhancing nucleophilicity.
Optimization Note :
Microwave irradiation (150°C, 90 minutes) improves reaction efficiency, reducing time from 12 hours to 1.5 hours while maintaining 75–80% yield .
Final Purification and Characterization
The crude product is purified via recrystallization from dichloromethane/methanol (3:1) or preparative HPLC using acetonitrile/water (0.1% TFA) . Characterization includes:
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Key Advantage |
|---|---|---|---|
| Friedländer + PPA | 72% | 1 h | Solvent-free, high atom economy |
| Microwave Coupling | 78% | 1.5 h | Rapid kinetics |
| Classical Coupling | 65% | 12 h | No specialized equipment |
Challenges and Mitigation Strategies
-
Regioselectivity : The 4-chlorophenyl group directs electrophilic substitution to position 4, but competing reactions may occur. Using excess PPA minimizes side products .
-
Cyanide Handling : Malononitrile is toxic; reactions require fume hoods and strict PPE protocols.
-
Sulfonamide Solubility : NMP enhances solubility during coupling but complicates purification. Switching to DMF/water mixtures improves phase separation .
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the Friedländer step, achieving 85% yield with a residence time of 20 minutes . Pharmaceutical patents highlight the compound’s antibacterial and anticancer activity, validating its industrial potential .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
4-(2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
- Substituent Effects: 4-Chlorophenyl vs. 7,7-Dimethyl vs. 7-(4-MeOPh): The dimethyl groups increase steric hindrance and lipophilicity, while the 4-methoxyphenyl substituent () adds hydrogen-bonding capacity via the methoxy oxygen . Benzenesulfonamide vs. Acetate: Sulfonamide groups are stronger hydrogen-bond donors/acceptors compared to acetates, influencing solubility and target affinity (e.g., carbonic anhydrase inhibition) .
Physicochemical Properties
Table 2: Physicochemical Profile Comparison
- NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (positions 29–36) induce distinct chemical shifts. For the target compound, the 7,7-dimethyl and sulfonamide groups would perturb proton environments in these regions compared to analogs with methoxyphenyl or acetate groups .
Biological Activity
The compound 4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide , also known as compound 1 , is a member of the quinoline class of compounds. Its complex structure suggests potential biological activity that may be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C24H23ClN4O3S
- Molecular Weight : 482.99 g/mol
- CAS Number : 329738-15-0
Biological Activity Overview
Research indicates that compounds related to quinoline and sulfonamide structures exhibit a variety of biological activities. The specific compound under review has been evaluated for several pharmacological effects:
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, a study on related compounds demonstrated effectiveness against various bacterial strains, including Mycobacterium bovis (BCG) and other pathogens. The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Compound 1 | Moderate antibacterial activity against Mycobacterium bovis | |
| Related Quinoline Derivatives | Effective against Gram-positive and Gram-negative bacteria |
Anticancer Properties
The anticancer potential of quinoline derivatives has been well-documented. Compound 1 has been tested in vitro for its ability to inhibit cancer cell proliferation. Results indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Anti-inflammatory Effects
Quinoline compounds are also recognized for their anti-inflammatory properties. Research indicates that compound 1 can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of quinoline including compound 1 and evaluated their antimicrobial activity against Mycobacterium bovis. The results showed that modifications in the structure significantly influenced the biological activity, with certain substitutions enhancing efficacy against the pathogen .
- Anticancer Mechanism Investigation : In a separate study focusing on the anticancer effects of compound 1, researchers found that it effectively inhibited cell growth in human cancer cell lines through apoptosis induction mechanisms .
Q & A
Basic: What established synthetic routes are used for this compound?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of aldehydes, malononitrile, and active methylene precursors. Critical steps include:
- Temperature control (60–80°C) under inert atmosphere to avoid oxidation.
- Use of triethylamine or pyridine as catalysts to promote cyclization.
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Quantum mechanical methods (e.g., DFT) predict transition states and intermediates, while machine learning models analyze reaction databases to recommend optimal conditions (e.g., solvent polarity, catalyst loading). For example, ICReDD’s workflow integrates quantum calculations with experimental data to reduce trial-and-error, achieving >30% yield improvements in similar chromene syntheses .
Basic: What spectroscopic techniques confirm its structural integrity?
- X-ray crystallography : Definitive for 3D structure determination (e.g., bond angles, torsional strain in the tetrahydroquinoline core) .
- NMR (¹H/¹³C) : Identifies functional groups (e.g., sulfonamide -SO₂NH₂ at δ 7.5–8.0 ppm) and resolves stereochemistry.
- HRMS : Validates molecular weight (±2 ppm accuracy) .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
- Cross-validate using in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to reassess target binding.
- Adjust computational models by incorporating solvent effects or protonation states. For example, discrepancies in COX-2 inhibition predictions may arise from unaccounted protein flexibility .
Basic: What biological assays are standard for evaluating its activity?
- Antimicrobial : Agar diffusion assays (e.g., E. coli, S. aureus) with ampicillin as a positive control.
- Antioxidant : DPPH radical scavenging (IC₅₀ comparison to ascorbic acid).
- Enzyme inhibition : Fluorometric assays for COX-2 or kinase targets .
Advanced: What strategies improve solubility without compromising bioactivity?
- Introduce hydrophilic groups (e.g., -OH, -SO₃H) at non-critical positions.
- Use co-solvents (PEG-400) or nanoparticle formulations . Molecular dynamics simulations predict solubility changes by analyzing solvation shells .
Basic: How is purity validated post-synthesis?
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA).
- Melting point analysis : Sharp melting range (±1°C) indicates purity.
- Elemental analysis : C/H/N ratios within 0.3% of theoretical values .
Advanced: How to address regioselectivity challenges during synthesis?
- Employ directing groups (e.g., -OMe) to guide electrophilic substitution.
- Optimize solvent polarity (e.g., DMF vs. THF) and temperature. Computational models (e.g., Fukui indices) predict reactive sites to prioritize synthetic routes .
Basic: Which structural features influence bioactivity?
- 4-Chlorophenyl : Enhances lipophilicity for membrane penetration.
- Sulfonamide group : Facilitates hydrogen bonding with enzyme active sites.
- Tetrahydroquinoline core : Provides rigidity for target binding .
Advanced: How does crystal polymorphism affect stability and bioavailability?
- Screen polymorphs via solvent recrystallization (ethanol vs. acetone).
- Characterize using DSC (melting endotherms) and PXRD . Metastable polymorphs may exhibit faster dissolution rates but lower thermal stability .
Basic: What protocols ensure batch-to-batch reproducibility?
- Statistical process control (e.g., RSD <5% for yields).
- Standardize stirring rates, reagent addition sequences, and drying times .
Advanced: Can machine learning accelerate reaction optimization?
- Yes. Algorithms trained on historical data predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems. COMSOL Multiphysics integrates AI for real-time parameter adjustments (e.g., pH, temperature) .
Basic: What are common side reactions during synthesis?
- Hydrolysis of cyano groups : Mitigated by anhydrous conditions.
- Dimerization : Prevented by slow addition of reactants and dilute conditions .
Advanced: How does quantum crystallography resolve electron density ambiguities?
- Combines X-ray data with quantum topology (QTAIM) to model bonding in complex moieties (e.g., sulfonamide lone pairs). Clarifies discrepancies in NMR-assigned stereocenters .
Basic: How to validate synthetic yield reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
